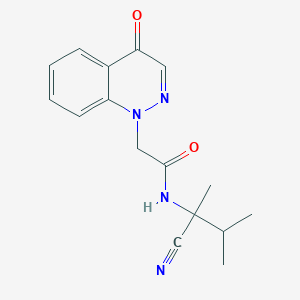
N-(1-cyano-1,2-dimethylpropyl)-2-(4-oxo-1,4-dihydrocinnolin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyano-1,2-dimethylpropyl)-2-(4-oxo-1,4-dihydrocinnolin-1-yl)acetamide, also known as CDPA, is a chemical compound that has been extensively studied for its potential therapeutic applications. CDPA is a cinnoline-based compound that has been synthesized using various methods, and has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further research.
作用機序
The mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-(4-oxo-1,4-dihydrocinnolin-1-yl)acetamide is not fully understood, but it has been shown to inhibit the activity of various enzymes and proteins involved in cell growth and proliferation, including DNA polymerases and topoisomerases. N-(1-cyano-1,2-dimethylpropyl)-2-(4-oxo-1,4-dihydrocinnolin-1-yl)acetamide has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-(1-cyano-1,2-dimethylpropyl)-2-(4-oxo-1,4-dihydrocinnolin-1-yl)acetamide has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the modulation of gene expression. N-(1-cyano-1,2-dimethylpropyl)-2-(4-oxo-1,4-dihydrocinnolin-1-yl)acetamide has also been shown to have anti-inflammatory and antioxidant effects, and has been shown to protect against oxidative stress-induced cell damage.
実験室実験の利点と制限
N-(1-cyano-1,2-dimethylpropyl)-2-(4-oxo-1,4-dihydrocinnolin-1-yl)acetamide has several advantages for use in lab experiments, including its relatively low cost and ease of synthesis. However, N-(1-cyano-1,2-dimethylpropyl)-2-(4-oxo-1,4-dihydrocinnolin-1-yl)acetamide has several limitations, including its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
将来の方向性
There are several potential future directions for research on N-(1-cyano-1,2-dimethylpropyl)-2-(4-oxo-1,4-dihydrocinnolin-1-yl)acetamide, including further studies on its mechanism of action and its potential therapeutic applications. N-(1-cyano-1,2-dimethylpropyl)-2-(4-oxo-1,4-dihydrocinnolin-1-yl)acetamide could also be further modified to improve its solubility and bioavailability, making it a more effective therapeutic agent. Additionally, N-(1-cyano-1,2-dimethylpropyl)-2-(4-oxo-1,4-dihydrocinnolin-1-yl)acetamide could be used in combination with other drugs or therapies to enhance its therapeutic effects.
合成法
N-(1-cyano-1,2-dimethylpropyl)-2-(4-oxo-1,4-dihydrocinnolin-1-yl)acetamide has been synthesized using various methods, including the reaction of 4-hydroxy-1,4-dihydrocinnoline-3-carboxylic acid with 1-cyano-1,2-dimethylpropylamine, followed by acetylation with acetic anhydride. Other methods include the reaction of 4-chloro-1,4-dihydrocinnoline-3-carboxylic acid with 1-cyano-1,2-dimethylpropylamine, followed by acetylation with acetic anhydride.
科学的研究の応用
N-(1-cyano-1,2-dimethylpropyl)-2-(4-oxo-1,4-dihydrocinnolin-1-yl)acetamide has been studied for its potential therapeutic applications, including its use as an anticancer agent, antiviral agent, and as a treatment for neurodegenerative diseases. N-(1-cyano-1,2-dimethylpropyl)-2-(4-oxo-1,4-dihydrocinnolin-1-yl)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has also been shown to have antiviral activity against a range of viruses, including HIV-1 and HCV. N-(1-cyano-1,2-dimethylpropyl)-2-(4-oxo-1,4-dihydrocinnolin-1-yl)acetamide has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(4-oxocinnolin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-11(2)16(3,10-17)19-15(22)9-20-13-7-5-4-6-12(13)14(21)8-18-20/h4-8,11H,9H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWSDLNQEVGPTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CN1C2=CC=CC=C2C(=O)C=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1,2-dimethylpropyl)-2-(4-oxo-1,4-dihydrocinnolin-1-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[4-Methoxy-3-(trifluoromethyl)phenoxy]methyl]oxirane](/img/structure/B2529634.png)
![2-(4-methoxyphenoxy)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2529635.png)
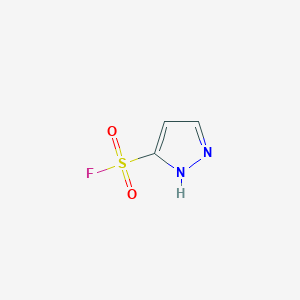
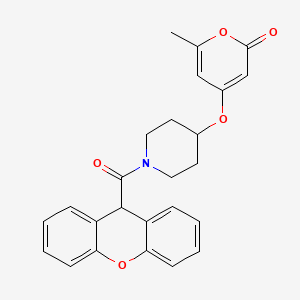

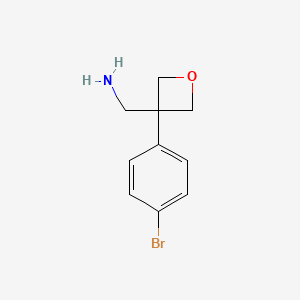
![N-(2-methoxyethyl)-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide](/img/structure/B2529647.png)
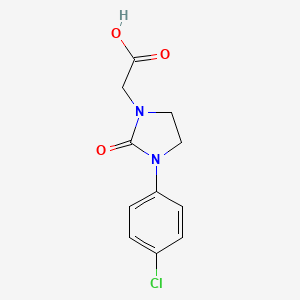
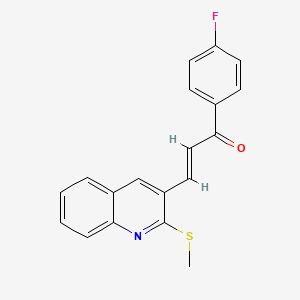
![N-(2,6-dimethylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2529652.png)
![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide](/img/structure/B2529653.png)
![8-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/no-structure.png)
![1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)propan-1-one](/img/structure/B2529655.png)
![2,2,2-Trifluoroethyl (1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamate](/img/structure/B2529657.png)